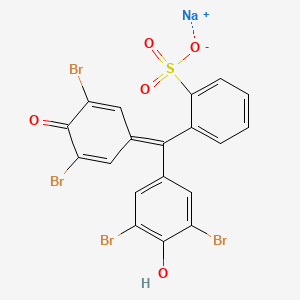
Fenol, 4,4'-(2,2-dióxido-3H-1,2-benzoxatiolo-3-ilideno)bis(2,6-dibromo-, sal de monosodiu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt: is a complex organic compound known for its unique chemical structure and properties. This compound is part of the phenol family and is characterized by the presence of bromine atoms and a benzoxathiol moiety[_{{{CITATION{{{_1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis 2,6 .... It is commonly used in scientific research and various industrial applications due to its distinctive chemical behavior.
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: : As a reagent in organic synthesis and analytical chemistry.
Biology: : In biochemical assays and studies involving enzyme activity.
Medicine: : As a potential therapeutic agent or intermediate in drug synthesis.
Industry: : In the production of dyes, pigments, and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of phenol to introduce bromine atoms at specific positions on the aromatic ring[_{{{CITATION{{{1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis [2,6 ...](https://www.echemi.com/sds/bromocresol-green-pd180521124117.html). Subsequent steps may include the formation of the benzoxathiol moiety through the reaction with appropriate sulfur-containing reagents[{{{CITATION{{{_1{Phenol, 4,4′- (2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis 2,6 ...
Industrial Production Methods
In an industrial setting, the production of this compound is carried out using large-scale reactors and controlled reaction conditions to ensure consistency and purity. The process involves careful monitoring of temperature, pressure, and reagent concentrations to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.
Reduction: : The compound can be reduced to remove bromine atoms, resulting in different derivatives.
Substitution: : The phenolic hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: : Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include brominated derivatives, reduced phenols, and substituted phenols, depending on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxathiol moiety play crucial roles in its biological activity, influencing various biochemical processes.
Comparación Con Compuestos Similares
This compound is compared with other similar phenolic compounds, such as:
Bromophenol Blue: : Used as a pH indicator.
Cresol Red: : Another pH indicator with different chemical properties.
Tetrabromophenolsulfonephthalein: : Used in analytical chemistry.
The uniqueness of this compound lies in its specific structure and the presence of bromine atoms, which confer distinct chemical and biological properties compared to other phenolic compounds.
Propiedades
Número CAS |
62625-28-9 |
|---|---|
Fórmula molecular |
C19H10Br4NaO5S |
Peso molecular |
693.0 g/mol |
Nombre IUPAC |
sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)28-29(19,26)27;/h1-8,24-25H; |
Clave InChI |
LWCORDLDRJTFKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C2C(=C1)C(S(=O)(=O)O2)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br.[Na] |
Key on ui other cas no. |
62625-28-9 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















